Physicochemical properties of (1R,2R)-2-Aminocyclopentanecarboxamide
Physicochemical properties of (1R,2R)-2-Aminocyclopentanecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclopentanecarboxamide
Abstract
(1R,2R)-2-Aminocyclopentanecarboxamide is a chiral synthetic building block featuring a constrained cyclopentane scaffold. This structure is of significant interest to medicinal chemists and drug development professionals for its utility in creating conformationally restricted peptides and novel small-molecule therapeutics. An understanding of its core physicochemical properties is paramount for its effective application, as these characteristics fundamentally govern pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the key physicochemical properties of (1R,2R)-2-Aminocyclopentanecarboxamide, including its chemical identity, lipophilicity, and ionization potential. Critically, this document details the expert-level experimental protocols required for their precise determination, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.
Introduction to (1R,2R)-2-Aminocyclopentanecarboxamide
In the landscape of modern drug discovery, the use of rigid or semi-rigid molecular scaffolds is a well-established strategy for enhancing binding affinity, selectivity, and metabolic stability of drug candidates. The aminocyclopentane framework is a prime example of such a scaffold, providing a constrained analogue of natural amino acids.[1][2] Its incorporation into peptide chains can induce specific secondary structures, or "folds," leading to compounds with improved biological activity and stability.
The specific stereoisomer, (1R,2R)-2-Aminocyclopentanecarboxamide, offers a precise three-dimensional arrangement of its amino and carboxamide functional groups. This defined stereochemistry is crucial for specific molecular interactions with biological targets, such as enzyme active sites or protein-protein interfaces. For instance, derivatives of the aminocyclopentane core have been developed as potent inhibitors of prolylcarboxypeptidase (PrCP), an enzyme implicated in metabolic disorders, highlighting the therapeutic potential of this chemical class.[3]
The progression of such a molecule from a synthetic building block to a viable drug candidate is critically dependent on its physicochemical properties. Characteristics such as lipophilicity (LogP), ionization constant (pKa), and aqueous solubility are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] Therefore, a thorough and accurate characterization of these properties is not merely a data collection exercise but a foundational step in rational drug design. This guide serves as a technical resource for researchers, providing both the known properties of (1R,2R)-2-Aminocyclopentanecarboxamide and, more importantly, the rigorous experimental methodologies required to validate them.
Chemical Identity and Structure
Accurate identification is the bedrock of all subsequent chemical and biological evaluation. The fundamental identifiers for (1R,2R)-2-Aminocyclopentanecarboxamide are summarized below.
Caption: 2D Chemical Structure of (1R,2R)-2-Aminocyclopentanecarboxamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | trans-(1R,2R)-2-aminocyclopentane-1-carboxamide | [6] |
| Synonyms | (1R,2R)-2-Aminocyclopentanecarboxamide, trans-2-aminocyclopentanecarboxamide | [6] |
| CAS Number | 494209-32-4 | [6] |
| Molecular Formula | C₆H₁₂N₂O | [6] |
| Molecular Weight | 128.17 g/mol | [6] |
| Canonical SMILES | C1CN">C@HC(=O)N | [6] |
| InChIKey | FUGFTUCRJJFPES-RFZPGFLSSA-N |[6] |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of (1R,2R)-2-Aminocyclopentanecarboxamide. It is critical to note that while some properties can be predicted computationally, experimental determination is the gold standard for accuracy in drug development.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point (°C) | Data not available | See Protocol 4.1 |
| Aqueous Solubility (mg/mL) | Data not available | Gravimetric/Spectroscopic |
| LogP (Octanol/Water) | -0.4 | Computed (XLogP3-AA)[6] |
| pKa (Basic) | Data not available | See Protocol 4.2 |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes. The computed XLogP3-AA value of -0.4 suggests that (1R,2R)-2-Aminocyclopentanecarboxamide is a relatively polar molecule, with a preference for the aqueous phase over a nonpolar lipid phase.[6] This inherent polarity is expected due to the presence of the primary amine and amide functional groups, which are capable of hydrogen bonding.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. (1R,2R)-2-Aminocyclopentanecarboxamide contains a primary amine, which is a basic functional group. At physiological pH (~7.4), this amine is expected to be predominantly protonated, conferring a positive charge on the molecule. This ionization state has profound implications for solubility, receptor binding (especially through ionic interactions), and membrane permeability. An experimental determination of the pKa is essential for building accurate predictive models of its behavior in biological systems.[4]
Experimental Characterization Protocols
The following sections provide detailed, self-validating protocols for the experimental determination of critical physicochemical properties. The emphasis is on methods that provide high-precision data suitable for regulatory submissions and advanced research.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its high precision, small sample requirement, and ability to provide additional thermodynamic information.[7][8] DSC measures the heat flow required to maintain a sample and an inert reference at the same temperature as they are heated at a constant rate.[9][10] An endothermic event, such as melting, appears as a distinct peak, from which a precise onset temperature can be determined.[7][9]
Caption: Experimental workflow for melting point determination using DSC.
Step-by-Step Methodology:
-
System Suitability: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of dry (1R,2R)-2-Aminocyclopentanecarboxamide into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting event.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting transition. The melting point is reported as the extrapolated onset temperature of this endothermic peak.
Determination of pKa by Potentiometric Titration
Expertise & Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][11] The principle involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13] The point at which the pH changes most rapidly for a given volume of titrant added is the equivalence point. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[12] This method provides a direct measure of the compound's ionization behavior in solution.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrumentation Setup: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12]
-
Sample Preparation:
-
Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[12]
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Since the target molecule contains a basic amine, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at this half-equivalence point.[12]
-
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the cyclopentane ring. The protons attached to the chiral centers (at C1 and C2) would appear as distinct signals. The amine (-NH₂) and amide (-CONH₂) protons would typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Based on related structures, the carbonyl carbon of the amide would be the most downfield signal, followed by the two carbons of the cyclopentane ring bearing the substituents (C1 and C2).[14] The remaining three methylene carbons of the cyclopentane ring would appear at higher field.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine and the primary amide. Primary amides often show two bands in this region.[15]
-
3000-2850 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the cyclopentane ring.[15]
-
~1650 cm⁻¹: A strong absorption band from the C=O stretching vibration (Amide I band).[15]
-
~1640 cm⁻¹: N-H bending vibration from the amine and amide groups (Amide II band).[15]
-
Significance in Drug Discovery and Development
The true value of (1R,2R)-2-Aminocyclopentanecarboxamide is realized in its application as a strategic tool in drug design. Its constrained cyclic nature is highly desirable for several reasons:
-
Conformational Rigidity: By locking a portion of a molecule's backbone, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in binding affinity.
-
Metabolic Stability: The cyclic structure can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Novel Chemical Space: As an unnatural amino acid analogue, it allows chemists to design peptidomimetics and small molecules that explore novel structural motifs, potentially leading to new biological activities and intellectual property.
A compelling example is the use of the aminocyclopentane scaffold in the development of prolylcarboxypeptidase (PrCP) inhibitors.[3] In this context, the physicochemical properties detailed in this guide are directly relevant to optimizing a potential drug candidate. The pKa will influence how the inhibitor interacts with charged residues in the enzyme's active site. The lipophilicity (LogP) will dictate the compound's ability to reach its target in the body and its potential for off-target effects or CNS exposure. Finally, adequate aqueous solubility is a prerequisite for developing a viable oral or intravenous formulation.
Conclusion
(1R,2R)-2-Aminocyclopentanecarboxamide is a valuable chiral building block with significant potential in medicinal chemistry and pharmaceutical development. This guide has outlined its fundamental chemical identity and key physicochemical properties. While computational data provides a useful starting point, it has been emphasized that rigorous experimental characterization via high-precision methods like DSC and potentiometric titration is indispensable for any serious drug discovery program. The detailed protocols provided herein offer a validated framework for obtaining the high-quality data necessary to make informed decisions in the complex process of designing the next generation of therapeutics.
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